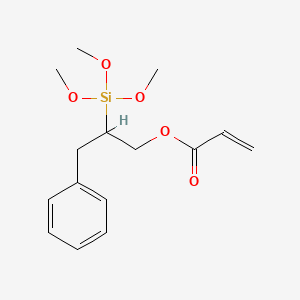
3-Phenyl-2-(trimethoxysilyl)propyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is an organosilane compound that combines the properties of both acrylates and silanes. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. It is widely used in various industrial applications due to its unique chemical structure, which allows it to form strong bonds with different substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate typically involves the reaction of 3-phenylpropyl acrylate with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3-Phenylpropyl acrylate+Trimethoxysilane→3-Phenyl-2-(trimethoxysilyl)propyl acrylate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polyacrylate-based polymers.
Applications De Recherche Scientifique
3-Phenyl-2-(trimethoxysilyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The acrylate group can polymerize to form strong polymeric networks, enhancing the mechanical properties of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl acrylate
- Vinyltrimethoxysilane
Uniqueness
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is unique due to the presence of the phenyl group, which provides additional hydrophobicity and thermal stability compared to other similar compounds. This makes it particularly useful in applications where enhanced durability and resistance to environmental factors are required.
Propriétés
Formule moléculaire |
C15H22O5Si |
|---|---|
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
(3-phenyl-2-trimethoxysilylpropyl) prop-2-enoate |
InChI |
InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14(21(17-2,18-3)19-4)11-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
Clé InChI |
QOPNRDKFUYVAFH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C(CC1=CC=CC=C1)COC(=O)C=C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















